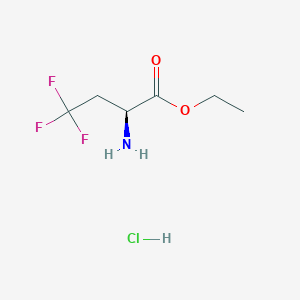

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13756659

Molecular Formula: C6H11ClF3NO2

Molecular Weight: 221.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3NO2 |

|---|---|

| Molecular Weight | 221.60 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | NSWWEXCIWCDUEY-WCCKRBBISA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CC(F)(F)F)N.Cl |

| SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |

| Canonical SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, ethyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride, reflects its stereochemistry at the C2 position and the presence of a trifluoromethyl (-CF) group at the C4 position . The (S)-configuration is critical for its chiral properties, which influence its interactions in biological systems and self-assembly processes . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.60 g/mol | |

| InChIKey | NSWWEXCIWCDUEY-WCCKRBBISA-N | |

| SMILES | CCOC(=O)C@HN.Cl |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

-

H NMR (CDCl): Signals at δ 1.29 (t, 3H, ethyl CH), 4.16 (q, 2H, ethyl CH), and 4.49 (d, 2H, NH) confirm the ethyl ester and amine groups .

-

F NMR: A singlet at δ -67.6 ppm corresponds to the -CF group .

Infrared (IR) Spectroscopy:

Strong absorption bands at 1675 cm (C=O stretch) and 1635 cm (C=N stretch) indicate the presence of ester and amine functionalities .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Condensation of (S)-Phenylglycinol and Ethyl 4,4,4-Trifluoroacetoacetate:

-

Hydrochloride Salt Formation:

-

The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

-

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value | Source |

|---|---|---|

| Melting Point | 65–68°C (dec.) | |

| Boiling Point | 185.2°C at 760 mmHg | |

| Density | 1.432 g/cm | |

| Solubility | Soluble in DMSO, MeOH |

The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability in biological systems .

Applications in Research

Pharmaceutical Intermediate

As a β-amino acid derivative, the compound serves as a building block for peptidomimetics. The -CF group improves metabolic stability and binding affinity to hydrophobic protein pockets .

Low-Molecular-Weight Organogelators (LMWOs)

In materials science, chiral β-amino acids like this compound form helical supramolecular structures that gelate organic solvents. These gels have applications in drug delivery and nanotechnology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume